1-(Bromomethyl)-1-(propan-2-yl)cyclopropane
Description
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane is a brominated cyclopropane derivative featuring a bromomethyl group and an isopropyl substituent on the same carbon atom of the cyclopropane ring. Cyclopropanes are strained three-membered ring systems with unique reactivity, making them valuable intermediates in organic synthesis, pharmaceutical chemistry, and materials science . The bromomethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the isopropyl substituent contributes to steric effects and lipophilicity. This compound is often utilized in cross-coupling reactions, alkylation processes, and as a precursor for functionalized cyclopropane derivatives .
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-6(2)7(5-8)3-4-7/h6H,3-5H2,1-2H3 |
InChI Key |
IJZDSVAELUBSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(propan-2-yl)cyclopropane is a cyclopropane derivative with potential biological activity. Cyclopropanes are known for their unique structural properties, which can influence their reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromomethyl group attached to a propan-2-yl group on a cyclopropane ring, contributing to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as a modulator for certain receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
Anticancer Potential
Cyclopropane derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various cyclopropane derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Amoxicillin | 16 | High |
| Ciprofloxacin | 8 | Very High |
Case Study 2: Anticancer Activity
In vitro studies assessed the effect of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Significant |
| HeLa | 30 | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(bromomethyl)-1-(propan-2-yl)cyclopropane with analogous cyclopropane derivatives, focusing on structural features, synthetic applications, and physicochemical properties.
Structural Analogues
Key Reactivity Differences :
- The trifluoromethyl group in C₅H₆BrF₃ increases resistance to nucleophilic attack compared to the isopropyl group in the target compound due to strong electron-withdrawing effects .
- Bis(bromomethyl)cyclopropane (C₅H₆Br₂) undergoes faster cross-coupling reactions than mono-brominated analogues due to dual reactive sites .
Physicochemical Properties
- Boiling Points : Fluorinated derivatives (e.g., C₅H₇BrF₂) exhibit higher boiling points than the target compound due to increased polarity .
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity (logP ~2.5), making it more suitable for lipid-based drug formulations compared to polar difluoromethyl derivatives (logP ~1.8) .
- Stability : Trifluoromethyl-substituted cyclopropanes (C₅H₆BrF₃) show superior thermal stability, decomposing at ~200°C, whereas bromomethyl-isopropyl analogues decompose at ~150°C .
Research Findings and Industrial Relevance
Recent studies highlight the target compound’s utility in synthesizing constrained peptides and macrocycles, where the cyclopropane ring imposes conformational rigidity . In contrast, 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane has been patented for use in liquid crystal displays (LCDs) due to its low viscosity and high thermal stability . Industrial catalogs (e.g., Enamine Ltd. and Biopharmacule Speciality Chemicals) list these compounds at premium prices (e.g., ~$500/g for fluorinated derivatives), reflecting their specialized applications .
Q & A
Basic: What are the key synthetic routes for 1-(bromomethyl)-1-(propan-2-yl)cyclopropane, and how do reaction conditions influence product purity?
The compound can be synthesized via cyclopropanation of alkenes using diazomethane derivatives. For example, reacting 3-bromo-2-methylpropene with diazomethane under photolytic or thermal conditions generates the cyclopropane ring . Key variables include:
- Temperature : Elevated temperatures (80–100°C) favor cyclopropanation but may lead to side reactions like β-hydride elimination.
- Solvent : Non-polar solvents (e.g., hexane) minimize unwanted nucleophilic substitution of the bromomethyl group.
- Catalyst : Transition-metal catalysts (e.g., Rh₂(OAc)₄) improve regioselectivity but require rigorous exclusion of moisture .
Purity optimization : Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical, as residual bromoalkene precursors can complicate downstream reactions.
Advanced: How can competing elimination and substitution pathways be controlled during functionalization of this compound?
The bromomethyl group is susceptible to both Sₙ2 substitution (e.g., with nucleophiles like NaOH) and E2 elimination (e.g., with strong bases like KOtBu). To bias the reaction:
- Solvent choice : Polar aprotic solvents (DMSO, DMF) stabilize transition states for substitution, while aprotic solvents (THF) favor elimination .
- Base strength : Weak bases (e.g., NaHCO₃) promote substitution, whereas strong bases (e.g., LDA) drive elimination to form cyclopropene derivatives .
- Steric effects : The bulky isopropyl group adjacent to the bromomethyl moiety hinders backside attack in Sₙ2, making elimination more likely unless directed by chelating agents (e.g., crown ethers) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for cyclopropane protons (δ 0.8–1.5 ppm, split due to ring strain) and bromomethyl protons (δ 3.2–3.8 ppm). The isopropyl group shows a septet (δ 1.2–1.4 ppm) and doublet (δ 0.9–1.1 ppm) .
- IR spectroscopy : C-Br stretch at ~560–600 cm⁻¹ and cyclopropane C-H bending near 1000–1100 cm⁻¹ .
- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 178 (C₆H₁₁Br), with fragmentation peaks at m/z 99 (loss of Br) and 69 (cyclopropane ring cleavage) .
Advanced: How does computational modeling (DFT) aid in predicting the reactivity of this compound in ring-opening reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Ring strain energy : The cyclopropane ring contributes ~27 kcal/mol strain, lowering activation barriers for ring-opening reactions .
- Transition states : For bromomethyl group substitution, the Sₙ2 pathway exhibits a higher energy barrier (~18 kcal/mol) compared to elimination (~12 kcal/mol), aligning with experimental observations .
- Electrostatic potential maps : Highlight the electrophilic nature of the bromomethyl carbon, guiding nucleophile selection (e.g., soft nucleophiles like I⁻ vs. hard ones like OH⁻) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds (vapor pressure ~72 mmHg at 25°C) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats are mandatory due to the compound’s flammability and potential skin irritation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis to corrosive HBr .
Advanced: How can crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?
Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous evidence of:
- Regiochemistry : Confirms whether substitution occurs at the bromomethyl carbon or adjacent positions.
- Steric effects : Reveals spatial constraints from the isopropyl group that may block certain reaction pathways.
For example, in a study of analogous cyclopropane derivatives, crystallography disproved a proposed [1,2]-shift mechanism by showing no bond elongation in the transition state .
Basic: What are the primary degradation pathways of this compound under ambient storage conditions?
- Hydrolysis : Moisture converts the bromomethyl group to methanol derivatives, forming 1-(hydroxymethyl)-1-(propan-2-yl)cyclopropane .
- Thermal decomposition : At >100°C, homolytic C-Br cleavage generates cyclopropane radicals, leading to dimerization or polymerization .
Stabilization : Store under inert gas (N₂/Ar) at –20°C with molecular sieves to suppress hydrolysis .
Advanced: How do isotopic labeling studies (²H, ¹³C) elucidate the compound’s metabolic fate in biological systems?
- ²H labeling : Tracking deuterium at the bromomethyl group via LC-MS reveals metabolic debromination pathways in liver microsomes .
- ¹³C NMR : Monitors incorporation of ¹³C-labeled cyclopropane into biomolecules, showing negligible ring-opening in vivo, which supports its stability as a pharmacophore .
Basic: What chromatographic methods are optimal for analyzing mixtures containing this compound and its derivatives?
- GC-MS : Effective for volatile derivatives (e.g., methyl ethers), using a DB-5 column and He carrier gas .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate polar degradation products (e.g., hydroxymethyl derivatives) .
Advanced: How can kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms in cyclopropane ring-opening reactions?
- Primary KIE (kH/kD > 1) : Indicates bond-breaking in the rate-determining step, supporting a concerted E2 mechanism.
- Secondary KIE (kH/kD ~ 1) : Suggests no rehybridization at the cyclopropane carbons, favoring a stepwise radical pathway.
Experimental KIEs for analogous bromocyclopropanes align with concerted mechanisms (kH/kD = 2.1–2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
